molecular formula C8H6N2O3S B1615416 2-Methoxy-6-nitrobenzo[d]thiazole CAS No. 4308-10-5

2-Methoxy-6-nitrobenzo[d]thiazole

Cat. No.: B1615416
CAS No.: 4308-10-5
M. Wt: 210.21 g/mol
InChI Key: DQGFFBDFHDXHCN-UHFFFAOYSA-N
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Description

2-Methoxy-6-nitrobenzo[d]thiazole is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy group at position 2 and a nitro group at position 5. The benzothiazole scaffold is renowned for its pharmacological versatility, including antibacterial, antifungal, and anticancer activities . The methoxy group enhances solubility and modulates electronic properties, while the nitro group introduces strong electron-withdrawing effects, influencing reactivity and biological interactions .

Properties

CAS No.

4308-10-5

Molecular Formula

C8H6N2O3S

Molecular Weight

210.21 g/mol

IUPAC Name

2-methoxy-6-nitro-1,3-benzothiazole

InChI

InChI=1S/C8H6N2O3S/c1-13-8-9-6-3-2-5(10(11)12)4-7(6)14-8/h2-4H,1H3

InChI Key

DQGFFBDFHDXHCN-UHFFFAOYSA-N

SMILES

COC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]

Canonical SMILES

COC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration of 2-Methoxybenzothiazole and Related Derivatives

The classical approach to synthesizing 2-methoxy-6-nitrobenzo[d]thiazole involves the nitration of 2-methoxybenzothiazole. According to Mizuno (1952), nitration of 2-substituted benzothiazoles, including the 2-methoxy derivative, yields the corresponding 6-nitro compounds with relatively good efficiency compared to unsubstituted or electron-withdrawing-substituted benzothiazoles.

Key Experimental Details:

  • Reagents and Conditions: Nitration was typically performed using a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures (0–2 °C).
  • Yield: The nitration of 2-methoxybenzothiazole gave a higher yield of the 6-nitro product (around 62%) relative to other substituents such as hydrogen or electron-attracting groups like chlorine or acetyl.
  • Purification: The crude nitrated product was often recrystallized from acetone to obtain pure this compound.
  • Reaction Scheme Summary:
Starting Material Nitrating Agent Temperature (°C) Yield (%) Product
2-Methoxybenzothiazole Fuming HNO3 + Conc. H2SO4 0–2 ~62 This compound
  • Notes: Attempts to transform 2-methoxybenzothiazole into 2-ethoxy derivatives under basic ethanol reflux conditions were unsuccessful, indicating the stability of the methoxy substituent under these conditions.

Alternative Synthetic Routes via Substituted Precursors

In addition to direct nitration, this compound can be prepared indirectly through substitution reactions starting from 2-chloro-6-nitrobenzothiazole. This method involves nucleophilic substitution of the chlorine atom with methoxide ions.

  • Preparation of 2-Chloro-6-nitrobenzothiazole: This intermediate is synthesized by nitration of 2-chlorobenzothiazole under controlled acidic conditions.
  • Substitution Reaction: Treatment of 2-chloro-6-nitrobenzothiazole with sodium methoxide or sodium hydroxide in methanol or ethanol leads to the displacement of chlorine by a methoxy group, yielding this compound.
  • Advantages: This route allows for selective introduction of the methoxy group after nitration, potentially offering better control over substitution patterns.

Cyclization Approach Using Aminobenzoates and Potassium Thiocyanate

A more recent and efficient synthetic strategy involves the cyclization of aminobenzoate derivatives with potassium thiocyanate and bromine in acetic acid, which forms the benzothiazole ring with desired substitutions.

  • General Procedure:

    • Methyl 4-aminobenzoate is reacted with potassium thiocyanate in glacial acetic acid at room temperature.
    • Bromine dissolved in acetic acid is added dropwise at low temperature.
    • The reaction mixture is stirred overnight at room temperature.
    • The product is isolated by basification and filtration.
  • Application to Nitro-Substituted Derivatives:

    • This method has been adapted to prepare 6-nitro-substituted benzothiazoles by starting from appropriately substituted aminobenzoates.
    • It allows for the introduction of methoxy groups at the 2-position after ring formation by derivatization of hydroxyl-substituted intermediates.
  • Advantages:

    • This approach provides a rapid and scalable route to benzothiazole derivatives.
    • It facilitates late-stage functionalization, enabling the synthesis of diverse derivatives from common intermediates.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Direct Nitration 2-Methoxybenzothiazole Fuming HNO3 + Conc. H2SO4, 0–2 °C ~62 Classical method, direct nitration
Nucleophilic Substitution 2-Chloro-6-nitrobenzothiazole Sodium methoxide or NaOH in MeOH/Ethanol Variable Indirect method via substitution
Cyclization of Aminobenzoates Methyl 4-aminobenzoate derivatives KSCN, Br2 in AcOH, room temp, overnight Moderate Efficient, scalable, allows late-stage derivatization

Research Findings and Analytical Data

  • Structural Confirmation: The structure of this compound and related derivatives has been confirmed by melting point analysis, recrystallization behavior, and admixture with authentic samples.
  • Spectroscopic Characterization: NMR and IR spectroscopy are commonly used to verify substitution patterns and purity in modern synthetic routes, especially for derivatives prepared via cyclization methods.
  • Yield Optimization: Electron-donating groups such as methoxy enhance nitration yields compared to electron-withdrawing groups, which is consistent with electrophilic aromatic substitution principles.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-nitrobenzo[d]thiazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The benzothiazole ring can undergo oxidation reactions to form sulfoxides or sulfones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Reduction: 2-Methoxy-6-amino-1,3-benzothiazole.

    Substitution: Various substituted benzothiazoles depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones of this compound.

Scientific Research Applications

2-Methoxy-6-nitrobenzo[d]thiazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-cancer, anti-bacterial, and anti-inflammatory compounds.

    Materials Science: It is utilized in the development of organic semiconductors and fluorescent materials.

    Biological Research: It serves as a probe for studying enzyme activities and protein-ligand interactions.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-nitrobenzo[d]thiazole depends on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction.

In materials science, its electronic properties are influenced by the presence of the methoxy and nitro substituents, which affect the compound’s ability to participate in charge transfer processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in 2-Methoxy-6-nitrobenzo[d]thiazole reduces electron density at the aromatic ring, enhancing electrophilic substitution reactivity compared to amino or methoxy analogs .
  • Biological Activity: Nitro-substituted benzothiazoles exhibit pronounced antimicrobial activity, whereas amino derivatives (e.g., riluzole) are neuroprotective . Chloro and iodo analogs are often intermediates in drug synthesis or imaging agents .
  • Solubility : Methoxy and ester groups improve aqueous solubility, whereas nitro and halogen substituents may reduce it due to increased hydrophobicity .

Challenges:

  • Nitration requires careful control to avoid over-oxidation.
  • Halogenation (Cl, I) often necessitates catalysts or high-purity reagents .

Q & A

Basic Research Questions

What are the common synthetic routes for preparing 2-Methoxy-6-nitrobenzo[d]thiazole, and how can reaction conditions be optimized?

The synthesis typically involves functionalizing the benzo[d]thiazole scaffold. A two-step approach is often employed:

Methoxy Introduction : Start with 2-amino-6-methoxybenzo[d]thiazole. The methoxy group can be introduced via nucleophilic substitution or during cyclization of precursor thioamides .

Nitration : Use mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to introduce the nitro group at the 6-position. Solvent choice (e.g., H₂SO₄ or acetic acid) impacts regioselectivity and yield .
Optimization : Adjust stoichiometry of nitrating agents, monitor reaction progress via TLC, and purify intermediates via column chromatography (e.g., EtOAc/hexane gradients) .

Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Confirm substitution patterns. For example, the methoxy proton appears as a singlet (~δ 3.8–4.0 ppm), while aromatic protons split based on nitro group proximity .
  • Mass Spectrometry (HRMS) : Validate molecular weight (C₈H₆N₂O₃S; theoretical MW: 226.02 g/mol) and fragmentation patterns.
  • FT-IR : Identify key functional groups (N-O stretch at ~1520 cm⁻¹ for nitro, C-O-C stretch at ~1250 cm⁻¹ for methoxy) .
  • X-ray Crystallography (if crystalline): Resolve tautomeric equilibria, as seen in related thiazole derivatives .

What preliminary biological activities have been reported for this compound derivatives?

While direct data on this compound is limited, structurally similar nitro-thiazoles exhibit:

  • Antimicrobial Activity : Against Gram-positive bacteria (MIC: 2–8 µg/mL) via membrane disruption .
  • Anticancer Potential : IC₅₀ values of 10–50 µM in leukemia cell lines (e.g., K562) through apoptosis induction .
    Methodological Note : Screen derivatives using MTT assays and validate mechanisms via flow cytometry (cell cycle analysis) .

Advanced Research Questions

How do tautomeric equilibria in this compound intermediates affect reaction outcomes?

Nitro-substituted thiazoles can exhibit tautomerism between azide (e.g., benzo[4,5]thiazolo[3,2-d]tetrazole) and thiazole forms. This equilibrium is solvent-dependent (e.g., CDCl₃ shifts ratios) and impacts click chemistry applications. For example, CuAAC reactions with alkynes yield triazole derivatives only from the azide tautomer .
Mitigation : Use X-ray crystallography to confirm tautomeric states and optimize solvent polarity to favor desired intermediates .

What strategies resolve contradictions in SAR studies for nitro-thiazole derivatives?

Contradictions arise from substituent positioning. For example:

  • Para-Nitro : Enhances antimicrobial activity but reduces solubility.
  • Ortho-Nitro : Lowers potency due to steric hindrance .
    Resolution :
  • Use QSAR models to correlate electronic effects (Hammett σ constants) with bioactivity.
  • Synthesize analogs with trifluoromethyl or sulfonyl groups to balance lipophilicity and target binding .

How can computational methods guide the design of this compound-based enzyme inhibitors?

  • Docking Studies : Model interactions with targets like EGFR or COX-2. The nitro group often forms hydrogen bonds with catalytic residues (e.g., Arg125 in COX-2) .
  • MD Simulations : Assess stability of inhibitor-enzyme complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
    Validation : Cross-check predictions with enzymatic assays (e.g., IC₅₀ for COX-2 inhibition) .

What are the challenges in scaling up this compound synthesis, and how can they be addressed?

  • Nitration Exothermy : Uncontrolled heat leads byproducts. Use jacketed reactors with precise temperature control (-5°C to 5°C) .
  • Purification : Low solubility in aqueous systems complicates isolation. Switch to mixed solvents (e.g., DCM/MeOH) for recrystallization .
  • Yield Optimization : Pilot batch reactions with DOE (Design of Experiments) to identify critical factors (e.g., HNO₃ concentration, reaction time) .

Methodological Notes for Data Interpretation

  • Contradictory Bioactivity Data : Cross-validate using orthogonal assays (e.g., LDH release vs. trypan blue exclusion for cytotoxicity) .
  • Spectral Artifacts : For NMR, suppress solvent peaks (e.g., DMSO-d₆ at δ 2.5) and confirm assignments via 2D experiments (HSQC, HMBC) .

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